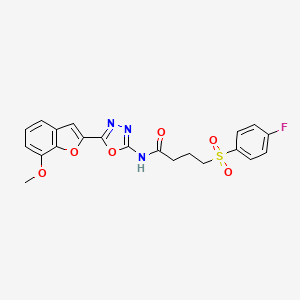

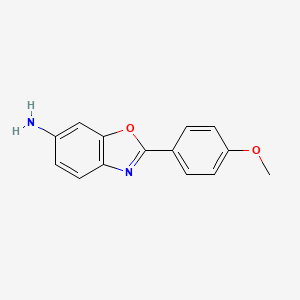

![molecular formula C22H19N5O3 B2449542 N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 863446-75-7](/img/structure/B2449542.png)

N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide” is a complex organic molecule. It contains a pyrazolopyrimidine core, which is a type of heterocyclic aromatic organic compound. Pyrazolopyrimidines are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine ring attached to a phenyl ring via an acetamide linkage. The phenyl ring carries an acetyl group at the para position .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could undergo a variety of chemical reactions. The reactivity of the compound would be influenced by factors such as the electron-donating or withdrawing nature of the substituents, steric hindrance, and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Antitumor Activity

N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide and its derivatives have been extensively studied for their antitumor activities. A notable study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell lines. Among these derivatives, certain compounds demonstrated mild to moderate antitumor activity, highlighting their potential as therapeutic agents in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017). Another study focused on designing and synthesizing various 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, testing their anticancer activity on a panel of 60 cancer cell lines. This effort identified compounds with appreciable cancer cell growth inhibition, underscoring the potential of these derivatives in developing new anticancer agents (Al-Sanea, Parambi, Shaker, et al., 2020).

Coordination Complexes and Antioxidant Activity

Research into the synthesis and characterization of coordination complexes derived from pyrazole-acetamide has also been conducted. One study created novel Co(II) and Cu(II) coordination complexes with pyrazole-acetamide derivatives, analyzing their self-assembly processes influenced by hydrogen bonding. These complexes exhibited significant antioxidant activity, demonstrating the versatility of pyrazole-acetamide derivatives in developing compounds with potential therapeutic applications, including as antioxidants (Chkirate, Fettach, Karrouchi, et al., 2019).

Novel Syntheses and Antimicrobial Activity

The exploration of new synthetic pathways has led to the creation of diverse heterocyclic compounds incorporating the pyrazolo[3,4-d]pyrimidine motif. Studies have synthesized novel derivatives and evaluated their antimicrobial activities, contributing to the search for new antimicrobial agents. For instance, the development of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, starting from 4-acetamide pyrazolone, has provided compounds with promising biological activities against various microorganisms, further demonstrating the chemical versatility and potential biomedical applications of these derivatives (Aly, Saleh, & Elhady, 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3/c1-14-3-9-18(10-4-14)27-21-19(11-24-27)22(30)26(13-23-21)12-20(29)25-17-7-5-16(6-8-17)15(2)28/h3-11,13H,12H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWFXQIMZXENON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Oxa-6-azaspiro[4.5]decane](/img/structure/B2449462.png)

![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2449463.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2449465.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2449467.png)

![N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2449470.png)

![1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2449473.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2449478.png)

![3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2449481.png)